6-(4-Methoxyanilino)-2,4-pyrimidinediol
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Overview
Description
6-(4-Methoxyanilino)-2,4-pyrimidinediol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyaniline group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 6-(4-Methoxyanilino)-2,4-pyrimidinediol typically involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyaniline with 2,4-dihydroxypyrimidine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
6-(4-Methoxyanilino)-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological macromolecules.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyanilino)-2,4-pyrimidinediol involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to 6-(4-Methoxyanilino)-2,4-pyrimidinediol include other pyrimidine derivatives such as:
2,4-Diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
4-Methoxyaniline: A precursor in the synthesis of various organic compounds.
Quinazolinone derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
This compound stands out due to its unique combination of the methoxyaniline group and the pyrimidine ring, which can lead to distinct chemical and biological properties.
Properties
CAS No. |
72255-57-3 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16) |
InChI Key |
KNFIZFJIHAXZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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